molecular formula C15H18N4O2 B12591030 Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- CAS No. 610320-07-5

Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)-

Cat. No.: B12591030
CAS No.: 610320-07-5
M. Wt: 286.33 g/mol
InChI Key: UIHYMFBSFNKKNR-UHFFFAOYSA-N
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Description

Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a quinoline core substituted with an ethyl group at the 3-position, a nitro group at the 6-position, and a piperazinyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate, followed by nitration and subsequent piperazine substitution. The reaction conditions often require the use of catalysts such as Lewis acids and may involve microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly and reusable catalysts is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe to study enzyme interactions and cellular pathways.

    Medicine: This compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The piperazinyl group enhances its binding affinity to specific receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of the ethyl, nitro, and piperazinyl groups enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

CAS No.

610320-07-5

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

3-ethyl-6-nitro-2-piperazin-1-ylquinoline

InChI

InChI=1S/C15H18N4O2/c1-2-11-9-12-10-13(19(20)21)3-4-14(12)17-15(11)18-7-5-16-6-8-18/h3-4,9-10,16H,2,5-8H2,1H3

InChI Key

UIHYMFBSFNKKNR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])N3CCNCC3

Origin of Product

United States

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